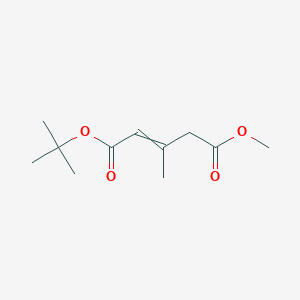![molecular formula C47H40F6FeOP2 B12544891 (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol is a chiral phosphine ligand known for its high enantioselectivity and efficiency in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to facilitate various catalytic reactions with high precision.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves the following steps:
Formation of the Ferrocenyl Phosphine Ligand: The initial step involves the synthesis of the ferrocenyl phosphine ligand. This is achieved by reacting ferrocene with a suitable phosphine reagent under controlled conditions.
Introduction of the Xylyl and Trifluoromethylphenyl Groups: The next step involves the introduction of the xylyl and trifluoromethylphenyl groups to the ferrocenyl phosphine ligand. This is typically done through a series of substitution reactions using appropriate reagents and catalysts.
Formation of the Methanol Derivative: The final step involves the conversion of the intermediate compound to the methanol derivative. This is usually achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Automated Synthesis: Using automated reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group using suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Various halides, acids, and bases under appropriate temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating enantioselective reactions. The molecular targets and pathways involved include:
Metal Centers: The compound coordinates with metal centers such as palladium, platinum, and rhodium.
Catalytic Pathways: It participates in catalytic cycles, enhancing the selectivity and efficiency of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,2’-Bis(di-3,5-xylylphosphino)-1,1’-binaphthyl: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-2.2-paracyclophane: A similar compound with applications in asymmetric hydrogenation.
(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine: Used in pharmaceutical and industrial applications.
Uniqueness
(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to its specific combination of functional groups and its high enantioselectivity. Its ability to induce chirality in catalytic reactions makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C47H40F6FeOP2 |
|---|---|
Molekulargewicht |
852.6 g/mol |
InChI |
InChI=1S/C42H35F6OP2.C5H5.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-25,40,49H,1-4H3;1-5H;/t40-;;/m0../s1 |
InChI-Schlüssel |
UMGLSWQCVBINIW-ZXYSCAFTSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)O)C6=CC(=CC(=C6)C)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3P(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)O)C6=CC(=CC(=C6)C)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


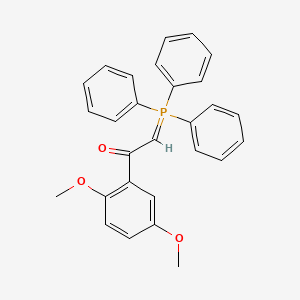
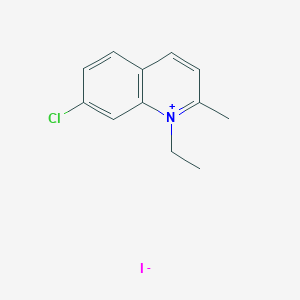

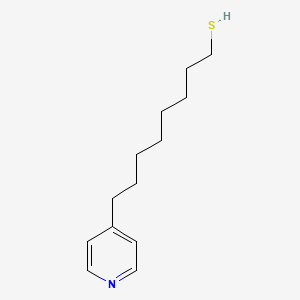
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
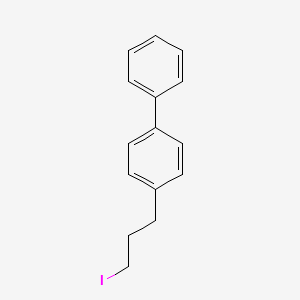
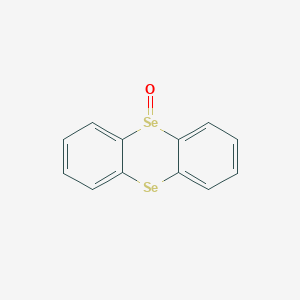
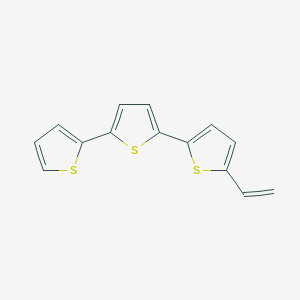
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
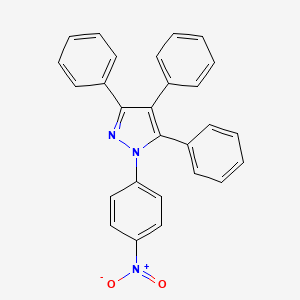
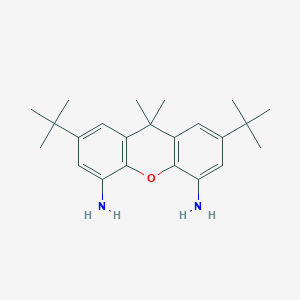
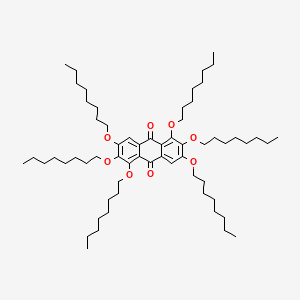
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
